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Compound of Interest

Compound Name: PTC258

Cat. No.: B10861940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The field of RNA splicing modulation is a rapidly evolving area of therapeutic development,

offering promise for a range of genetic disorders. This guide provides a detailed, data-driven

comparison of PTC258, a novel splicing modulator, with other notable splicing modulators that

are either approved or in late-stage clinical development. We will delve into their mechanisms

of action, present comparative preclinical and clinical data, and provide detailed experimental

protocols for key assays used in their evaluation.

Comparative Analysis of Splicing Modulators
This section provides a quantitative comparison of PTC258 with other splicing modulators. The

data presented is compiled from publicly available research and clinical trial information.
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Feature PTC258
Risdiplam
(Evrysdi®)

PTC518
Branaplam
(Discontinued)

Target Disease

Familial

Dysautonomia

(FD)[1][2][3][4]

Spinal Muscular

Atrophy (SMA)

Huntington's

Disease (HD)

Huntington's

Disease (HD) &

Spinal Muscular

Atrophy (SMA)

Target Gene

ELP1 (Elongator

Complex Protein

1)[1][2][3][4]

SMN2 (Survival

of Motor Neuron

2)

HTT (Huntingtin)

HTT (Huntingtin)

& SMN2

(Survival of

Motor Neuron 2)

Mechanism of

Action

Corrects ELP1

pre-mRNA

splicing to

increase

inclusion of exon

20, leading to

increased full-

length ELP1

protein.[1][2][5]

[6]

Modulates SMN2

pre-mRNA

splicing to

increase the

inclusion of exon

7, resulting in

increased full-

length and

functional SMN

protein.[7][8]

Induces the

inclusion of a

pseudoexon into

the HTT pre-

mRNA, leading

to mRNA

degradation and

subsequent

reduction of

huntingtin protein

levels.[9][10]

For HD:

Promoted

inclusion of a

pseudoexon in

HTT mRNA,

leading to its

degradation. For

SMA: Modulated

SMN2 splicing to

increase

functional SMN

protein.

Potency

~30,000x more

potent than

kinetin and

~1,000x more

potent than

BPN15477 in

increasing ELP1

protein.[6]

EC50 for a

related

compound on a

different target

(FOXM1) was in

the nanomolar

range.[11]

Dose-dependent

reduction of HTT

mRNA and

protein

demonstrated in

preclinical and

clinical studies.

[9][10]

IC50 for HTT

lowering reported

to be <10 nM in

cellular models.
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Preclinical

Efficacy

Rescued gait

ataxia and retinal

degeneration in a

mouse model of

FD. Led to a 2-

fold increase in

functional ELP1

protein in the

brain and a 5-

fold increase in

various tissues of

a transgenic

mouse model.[1]

[5][6]

Increased SMN

protein levels in

the brain and

quadriceps

muscles of a

mouse model of

SMA.

Dose-dependent

lowering of HTT

protein in human

cells and mouse

models.[9]

Showed HTT-

lowering effects

in preclinical

models.

Clinical

Development

Status

Preclinical

Approved by

FDA and other

regulatory

agencies.

Phase 2 clinical

trials (PIVOT-

HD).[12]

Clinical

development for

HD and SMA

was discontinued

due to safety

concerns.

Key Clinical

Findings
N/A (Preclinical)

Sustained

increase in SMN

protein levels (up

to 2-fold) and

significant

improvements in

motor function in

SMA patients.

Phase 1: Dose-

dependent

reduction of HTT

mRNA (up to

~60%) and

protein (up to

35%). Phase 2:

Statistically

significant

reduction in

blood HTT

protein levels

(23-39% at 12

months).[12][13]

N/A
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Administration

Route
Oral[1][6] Oral Oral[10] Oral

Brain Penetrance Yes[3] Yes Yes[13] Yes

Mechanism of Action Visualized
The following diagrams illustrate the mechanisms of action for PTC258 and the other

discussed splicing modulators.

ELP1 pre-mRNA in Familial Dysautonomia

Splicing Process

Aberrant ELP1 mRNA Non-functional ELP1 Protein

PTC258 Intervention Corrected ELP1 mRNA Functional ELP1 Protein

Exon 19 Exon 20 (skipped)

Spliceosome

Incorrect Splicing

Exon 21

Exon 19

Exon 19Correct Splicing

Exon 21 Truncated ProteinTranslation
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Caption: Mechanism of PTC258 in correcting ELP1 splicing.
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SMN2 pre-mRNA in Spinal Muscular Atrophy

Splicing Process

Aberrant SMN2 mRNA Unstable SMN Protein

Risdiplam Intervention Corrected SMN2 mRNA Functional SMN Protein

Exon 6 Exon 7 (excluded)

Spliceosome

Exclusion

Exon 8

Exon 6

Exon 6Inclusion

Exon 8 Truncated ProteinTranslation

Risdiplam Modulates Exon 7 Exon 8 Full-length ProteinTranslation

HTT pre-mRNA in Huntington's Disease

Splicing Process

Normal HTT mRNA Mutant Huntingtin Protein

PTC518 Intervention Aberrant HTT mRNA

mRNA Degradation

Exon A Pseudoexon

Spliceosome

Normal Splicing (Pseudoexon skipped)

Exon B

Exon A

Exon APseudoexon Inclusion

Exon B mHTT ProteinTranslation

PTC518 Modulates Pseudoexon Exon B

Nonsense-Mediated
Decay

Premature Stop Codon
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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